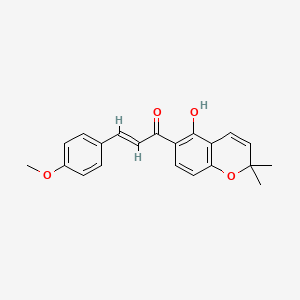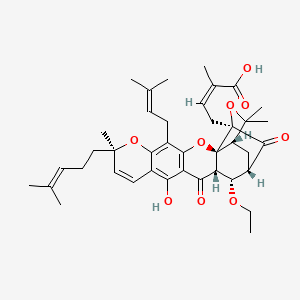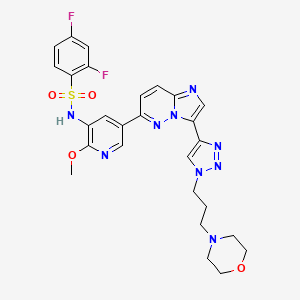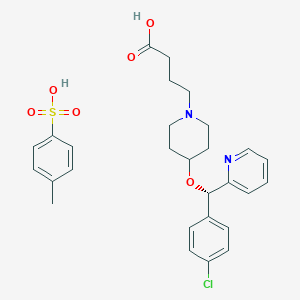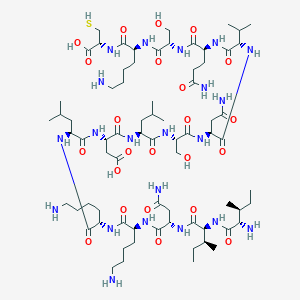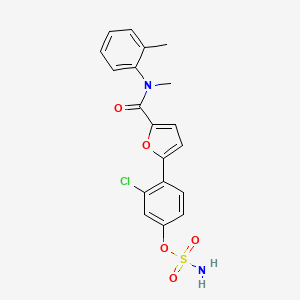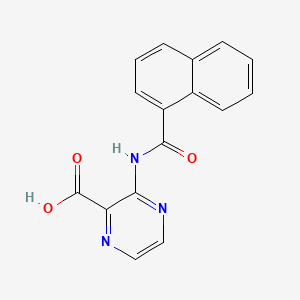
Mab Aspartate Decarboxylase-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mab Aspartate Decarboxylase-IN-1 is a potent inhibitor of the enzyme aspartate decarboxylase, specifically targeting the PanD enzyme in Mycobacterium abscessus. This compound has shown significant antibacterial activity and is used in scientific research to study the inhibition of aspartate decarboxylase and its effects on bacterial growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mab Aspartate Decarboxylase-IN-1 involves several steps, including the preparation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar inhibitors involve multi-step organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput purification methods. The production process would need to ensure high purity and yield, which is critical for its use in scientific research and potential therapeutic applications .
化学反応の分析
Types of Reactions
Mab Aspartate Decarboxylase-IN-1 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at any susceptible functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, potentially altering the compound’s inhibitory activity .
科学的研究の応用
Mab Aspartate Decarboxylase-IN-1 has several scientific research applications:
Chemistry: Used to study the inhibition mechanisms of aspartate decarboxylase and to develop new inhibitors with improved efficacy.
Biology: Helps in understanding the role of aspartate decarboxylase in bacterial metabolism and growth.
Medicine: Potential therapeutic applications in treating infections caused by Mycobacterium abscessus and other bacteria.
Industry: Used in the development of antibacterial agents and in research focused on bacterial resistance mechanisms .
作用機序
Mab Aspartate Decarboxylase-IN-1 exerts its effects by binding to the active site of the aspartate decarboxylase enzyme, inhibiting its activity. This inhibition disrupts the conversion of L-aspartate to β-alanine, a critical step in the biosynthesis of coenzyme A. The molecular targets involved include the PanD enzyme, and the pathways affected are those related to coenzyme A biosynthesis .
類似化合物との比較
Similar Compounds
L-Aspartate α-Decarboxylase Inhibitors: Other inhibitors targeting the same enzyme, such as pyrazinoic acid, which also disrupts coenzyme A biosynthesis.
β-Alanine Synthesis Inhibitors: Compounds that inhibit the synthesis of β-alanine, affecting bacterial growth and metabolism.
Uniqueness
Mab Aspartate Decarboxylase-IN-1 is unique due to its specific inhibition of the PanD enzyme in Mycobacterium abscessus, making it a valuable tool in studying bacterial resistance and developing new antibacterial therapies .
特性
分子式 |
C16H11N3O3 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC名 |
3-(naphthalene-1-carbonylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C16H11N3O3/c20-15(19-14-13(16(21)22)17-8-9-18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22)(H,18,19,20) |
InChIキー |
LYCKJICKYNNXMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=CN=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
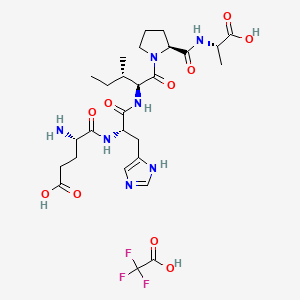
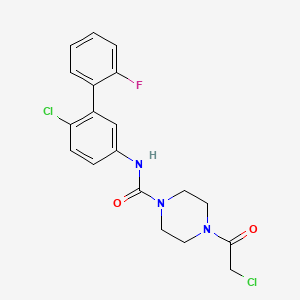
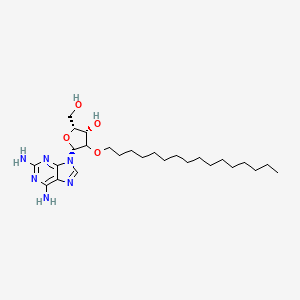
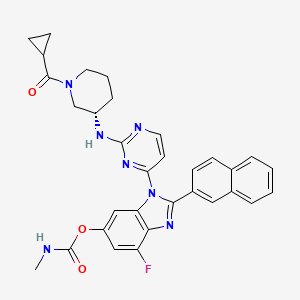
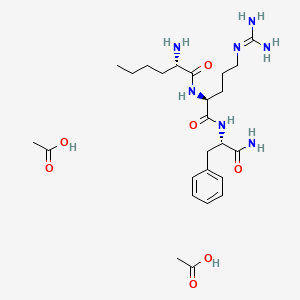
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
